Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride
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Overview
Description
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbonic acid, dimethylaminoethyl, methoxybenzyl, and phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of carbonic acid derivatives with dimethylaminoethyl and methoxybenzyl groups under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.
Medicine
In medicine, Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, dimethyl ester
- Acetic acid, 2-(dimethylamino)ethyl ester
- Carbonic acid, ethyl phenyl ester
Uniqueness
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride is unique due to its specific combination of functional groups This unique structure imparts distinct chemical and biological properties, making it different from other similar compounds
Properties
CAS No. |
88384-31-0 |
---|---|
Molecular Formula |
C19H24ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[3-(dimethylamino)-1-(4-methoxyphenyl)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20(2)14-13-18(15-9-11-16(22-3)12-10-15)24-19(21)23-17-7-5-4-6-8-17;/h4-12,18H,13-14H2,1-3H3;1H |
InChI Key |
PWXDZFAKUQXMFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)OC)OC(=O)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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